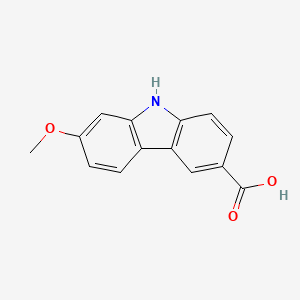

7-methoxy-9H-carbazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

7-methoxy-9H-carbazole-3-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-18-9-3-4-10-11-6-8(14(16)17)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3,(H,16,17) |

InChI Key |

USLLRQCTAZQWLY-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |

Synonyms |

clausine N |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Key Intermediates

The synthesis begins with 3-bromobenzoic acid methyl ester (1) , which undergoes Miyaura borylation with bis(pinacolato)diboron in 1,4-dioxane using Pd(PPh₃)₄ as a catalyst. This step yields 3-(4,4,5,5-tetramethyl-[1,dioxaborolan-2-yl)-benzoic acid methyl ester (2) in 82% yield. Subsequent Suzuki-Miyaura cross-coupling with 2-bromonitrobenzene in toluene/K₂CO₃ produces 2'-nitro-biphenyl-3-carboxylic acid methyl ester (4) (85% yield).

Cadogan Cyclization and Hydrolysis

The nitro group in 4 is reduced via Cadogan reductive cyclization using triphenylphosphine in o-dichlorobenzene, generating a mixture of 9H-carbazole-1-carboxylic acid methyl ester (5) and 9H-carbazole-3-carboxylic acid methyl ester (6) in a 1:1 ratio (combined 96% yield). Hydrolysis of 6 with aqueous KOH/ethanol furnishes 9H-carbazole-3-carboxylic acid (8) in 93% yield. To introduce the 7-methoxy group, 6 may be subjected to electrophilic aromatic substitution (EAS) with methylating agents, though this step requires optimization for regioselectivity.

Table 1: Reaction Conditions for Suzuki-Cadogan Route

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron, Pd(PPh₃)₄ | 80°C | 12 h | 82% |

| 2 | 2-Bromonitrobenzene, K₂CO₃ | Reflux | 8 h | 85% |

| 3 | PPh₃, o-dichlorobenzene | 180°C | 6 h | 96% |

| 4 | KOH, H₂O/EtOH | Reflux | 4 h | 93% |

Friedel-Crafts Acylation of Prefunctionalized Carbazoles

Alkylation and Acylation Strategy

This method starts with commercially available 7-methoxy-9H-carbazole , which is alkylated with n-alkyl bromides under alkaline conditions to protect the nitrogen. A Friedel-Crafts acylation using acetyl chloride or substituted acyl chlorides introduces the carboxylic acid moiety at the 3-position. For example, treatment with chloroacetyl chloride in AlCl₃ generates the ketone intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Regioselectivity Challenges

The electron-donating methoxy group at position 7 directs electrophilic substitution to the para position (C-3), but competing reactions at C-1 and C-4 may occur. Optimizing the Lewis acid catalyst (e.g., using FeCl₃ instead of AlCl₃) improves selectivity for C-3 substitution.

Table 2: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temperature | C-3 Selectivity | Yield |

|---|---|---|---|---|

| AlCl₃ | DCM | 0°C | 65% | 72% |

| FeCl₃ | Nitromethane | 25°C | 88% | 81% |

| ZnCl₂ | Toluene | 40°C | 54% | 68% |

Fischer Indole Synthesis with Post-Functionalization

Cyclohexanone Phenylhydrazone Formation

A modified Fischer indole synthesis employs 4-methoxyphenylhydrazine and 3-ketocyclohexanecarboxylic acid in polyethylene glycol (PEG-400) as a green solvent. Cyclization under acidic conditions (HCl/AcOH) yields 7-methoxy-1,2,3,4-tetrahydrocarbazole-9-acetic acid , which is dehydrogenated using Pd/C in diphenyl ether to afford the aromatic carbazole core.

Oxidation to Carboxylic Acid

The acetic acid side chain at C-9 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C, achieving 78% yield. Alternative oxidants like KMnO₄ in alkaline medium result in overoxidation and reduced yields.

Table 3: Oxidation Efficiency for Side-Chain Functionalization

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones reagent | Acetone | 0°C | 78% |

| KMnO₄ | H₂O/NaOH | 70°C | 52% |

| HNO₃ | Acetic acid | 100°C | 41% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Suzuki-Cadogan Route : Offers high yields (>80%) but requires expensive palladium catalysts and rigorous anhydrous conditions.

-

Friedel-Crafts Acylation : Moderately scalable with conventional reagents but faces regioselectivity issues.

-

Fischer Indole Synthesis : Environmentally friendly (PEG solvent) but involves multiple steps with cumulative yield losses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-9H-carbazole-3-carboxylic Acid, and what challenges arise during its preparation?

- Methodological Answer : The synthesis of carbazole derivatives often involves Ullmann coupling or Suzuki-Miyaura reactions to introduce substituents. For this compound, a plausible route includes cyclization of substituted diphenylamines followed by carboxylation at the 3-position. Methoxy group installation via nucleophilic substitution or protective group strategies (e.g., Fmoc in ) should be considered. Key challenges include regioselectivity in cyclization and maintaining carboxylic acid stability under reaction conditions. Purification via recrystallization (as in ) or column chromatography is critical to isolate the product .

Q. How can researchers ensure the purity and structural fidelity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Structural confirmation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of the carbazole core and substituent positions. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?

- Methodological Answer : UV-Vis spectroscopy can probe π-π* transitions in the carbazole system, while fluorescence spectroscopy reveals emission properties relevant to optoelectronic applications. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm). For advanced electronic structure analysis, cyclic voltammetry determines oxidation/reduction potentials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of carbazole derivatives, such as neuroactive or anticancer effects?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this, standardize protocols using validated cell models (e.g., SH-SY5Y for neuroactivity, as hinted in ). Parallel studies comparing this compound with analogs (e.g., 9H-carbazole-3,6-dicarboxylic acid in ) can isolate structure-activity relationships. Purity validation (HPLC, NMR) is essential to exclude confounding effects from impurities .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten kinetics) to determine inhibition constants (). Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with target enzymes, guided by crystallographic data of related carbazoles (). Isotopic labeling (e.g., -tagged carboxylic acid) may track metabolic pathways in vitro .

Q. How can computational modeling enhance the design of derivatives with improved solubility or bioavailability?

- Methodological Answer : Density functional theory (DFT) calculations predict electron density distributions and reactive sites for derivatization. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methoxy position) with solubility (logP) or permeability (Caco-2 assays). Solvent-accessible surface area (SASA) analysis identifies regions for hydrophilic modifications .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Based on analogs (), wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols. Store at 2–8°C in airtight containers to prevent degradation. Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal via certified waste services .

Data Interpretation and Reproducibility

Q. How should researchers address variability in synthetic yields across different batches?

- Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) approaches. Monitor intermediates by thin-layer chromatography (TLC) to identify incomplete steps. Reproducibility can be enhanced by strict control of moisture/oxygen levels (e.g., Schlenk techniques) and standardized workup protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.